molecular formula C17H24N2O4 B1320008 trans-4-Boc-amino-1-benzylpyrrolidine-3-carboxylic acid CAS No. 628725-28-0

trans-4-Boc-amino-1-benzylpyrrolidine-3-carboxylic acid

Cat. No.: B1320008
CAS No.: 628725-28-0
M. Wt: 320.4 g/mol
InChI Key: XQJFVIAIJBWDBL-KBPBESRZSA-N
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Description

Trans-4-Boc-amino-1-benzylpyrrolidine-3-carboxylic acid: is a versatile chemical compound extensively used in scientific research due to its diverse applications. It is known for its potential in drug discovery, organic synthesis, and medicinal chemistry. The compound has the molecular formula C17H24N2O4 and a molecular weight of 320.39 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and reagents like di-tert-butyl dicarbonate for Boc protection .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Trans-4-Boc-amino-1-benzylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols .

Scientific Research Applications

Chemistry: Trans-4-Boc-amino-1-benzylpyrrolidine-3-carboxylic acid is used as a building block in organic synthesis, enabling the construction of complex molecules for various applications.

Biology: In biological research, the compound is used to study enzyme interactions and protein-ligand binding due to its structural properties.

Industry: In the industrial sector, the compound is used in the synthesis of fine chemicals and pharmaceuticals, contributing to the production of high-value products.

Mechanism of Action

The mechanism of action of trans-4-Boc-amino-1-benzylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biological pathways and processes .

Comparison with Similar Compounds

  • Trans-1-Benzyl-4-Boc-amino-3-pyrrolidinecarboxylic acid
  • Trans-4-Boc-amino-1-benzylpyrrolidine-2-carboxylic acid

Uniqueness: Trans-4-Boc-amino-1-benzylpyrrolidine-3-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable tool in scientific research and industrial applications .

Properties

IUPAC Name

(3S,4R)-1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)18-14-11-19(10-13(14)15(20)21)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,18,22)(H,20,21)/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJFVIAIJBWDBL-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CC1C(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CN(C[C@@H]1C(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592070
Record name (3S,4R)-1-Benzyl-4-[(tert-butoxycarbonyl)amino]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628725-28-0
Record name rel-(3R,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=628725-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,4R)-1-Benzyl-4-[(tert-butoxycarbonyl)amino]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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